

Advanced Synthesis Protocols for Diguanidine Phosphate: A Technical Guide

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Compound of Interest

Compound Name: Diguanidine phosphate

CAS No.: 5423-23-4

Cat. No.: B1588332

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Executive Technical Summary

Diguanidine Phosphate (CAS: 5423-23-4), formally Bis(guanidinium) Hydrogen Phosphate, is a critical intermediate in the synthesis of flame retardants, nonlinear optical crystals, and pharmaceutical buffers. Unlike its monobasic counterpart (Guanidine Dihydrogen Phosphate, GuH_2PO_4), the dibasic salt requires precise stoichiometric control to prevent the formation of mixed-phase crystals.

This guide prioritizes the Guanidine Carbonate Neutralization Route as the "Gold Standard" for research applications due to its absence of halide impurities and high atom economy. An alternative Hydrohalic Acid Displacement Route is provided for industrial scalability contexts.

Key Chemical Parameters

Parameter	Specification
Formula	
Molar Mass	216.18 g/mol
Appearance	White crystalline solid
Solubility	Highly soluble in water; insoluble in ethanol/acetone
pH (1% aq)	~8.5 – 9.5 (Weakly Basic)

Thermodynamic & Mechanistic Principles

The synthesis relies on the acid-base neutralization between the superbases Guanidine () and the triprotic Phosphoric Acid.

Reaction Stoichiometry

The target requires the deprotonation of phosphoric acid to its second equivalence point ().

- Step 1 (Fast): Formation of Monoguanidine Phosphate ().
- Step 2 (Equilibrium): Formation of **Diguanidine Phosphate** ().

Critical Control Point: Stopping at pH 4.5 yields the monobasic salt. You must drive the reaction to the second equivalence point using a precise 1:1 molar ratio of Guanidine Carbonate (which contains 2 guanidine units) to Phosphoric Acid.

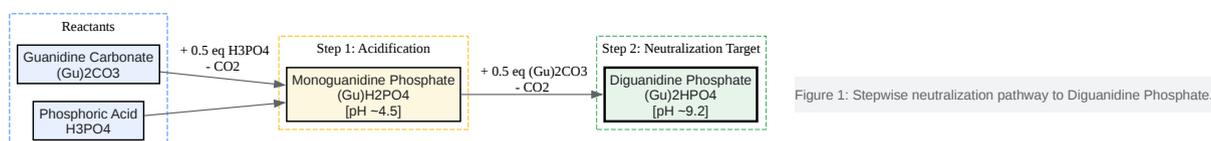


Figure 1: Stepwise neutralization pathway to Diguanidine Phosphate.

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Protocol A: High-Purity Carbonate Neutralization

Application: Pharmaceutical Intermediates, Optical Crystal Growth. Yield: >95% | Purity: >99.5%

Reagents

- Guanidine Carbonate (99%+ purity): 180.17 g (1.0 mol)
- Phosphoric Acid (85% w/w aq): 115.3 g (1.0 mol of)
- Solvent: Deionized Water (Milli-Q preferred)
- Anti-solvent: Ethanol or Methanol (ice-cold)

Experimental Workflow

Step 1: Slurry Preparation

- In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, charge 180.17 g of Guanidine Carbonate.
- Add 200 mL of Deionized Water. Stir to form a slurry (Guanidine Carbonate is moderately soluble).

Step 2: Controlled Acid Addition

- Place the flask in a water bath maintained at 30–40°C.
- Add the Phosphoric Acid dropwise via an addition funnel over 60 minutes.
 - Caution: Vigorous evolution will occur. Ensure adequate venting.
 - Observation: The slurry will clarify as the reaction proceeds and the soluble phosphate salt forms.

Step 3: Endpoint Verification

- After acid addition is complete, heat the solution to 80°C for 30 minutes to expel residual dissolved

- Check pH of the solution.[1]
 - Target: pH 8.5 – 9.5.
 - Correction: If pH < 8.0, add small amounts of Guanidine Carbonate. If pH > 10.0, add dilute

Step 4: Crystallization & Isolation

- Evaporative Concentration: Concentrate the solution under reduced pressure (Rotavap) at 60°C until the volume is reduced by 50% or surface skinning occurs.
- Cooling: Allow the solution to cool slowly to room temperature, then chill to 4°C overnight.
- Anti-Solvent Precipitation (Optional for higher yield): Slowly add 200 mL of ice-cold ethanol to the mother liquor to crash out the remaining salt.
- Filtration: Collect crystals via vacuum filtration. Wash with 50 mL cold ethanol.
- Drying: Dry in a vacuum oven at 60°C for 6 hours.

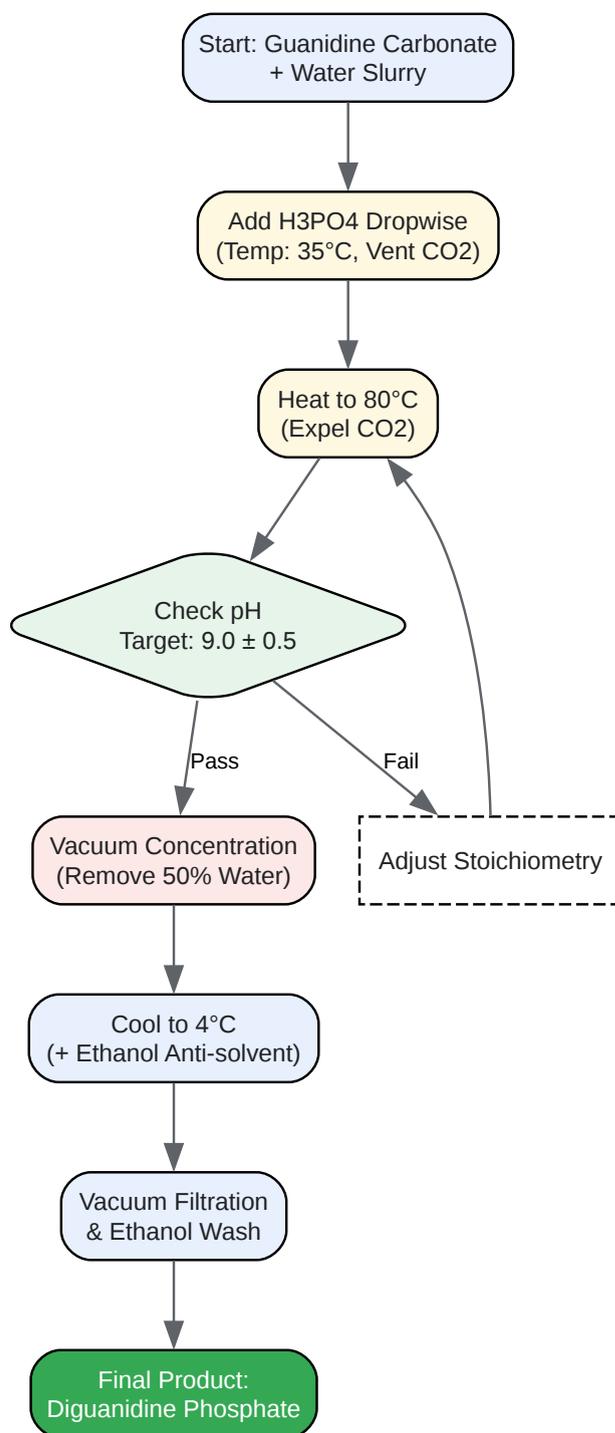


Figure 2: Workflow for the Carbonate Neutralization Protocol.

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Protocol B: Industrial Route (Guanidine HCl)

Application: Flame Retardants, Wood Treatment.[2] Note: Requires corrosion-resistant equipment (Hastelloy or Glass-lined).

This method utilizes Guanidine Hydrochloride (GuHCl), a cheaper feedstock, reacting with phosphoric acid.[3] The challenge is removing the byproduct HCl to drive the equilibrium.

Reaction

Methodology

- Mixing: Mix Guanidine Hydrochloride and Phosphoric Acid (molar ratio 2.1:1) in a reactor.[4] [3][1][5][6][7]
- Heating: Heat the mixture to 110–120°C.
- Vacuum Stripping: Apply vacuum to remove the generated HCl gas. Nitrogen sparging facilitates HCl removal.
- Recrystallization: Dissolve the crude melt in water and recrystallize as per Protocol A to remove residual chlorides.
- Validation: Use Silver Nitrate () test to confirm absence of chloride ions in the final product.

Characterization & Quality Control

To ensure the synthesis produced **Diguanidine Phosphate** (

) and not the Monoguanidine salt (

), perform the following validation:

pH Analysis (1% Aqueous Solution)

Compound	Expected pH
Monoguanidine Phosphate	4.5 – 5.0
Diguanidine Phosphate	8.5 – 9.5
Guanidine Carbonate (Raw)	~11.0 – 11.5

FTIR Spectroscopy

- Phosphate Bands: Look for characteristic stretching vibrations around 1050–1100 cm^{-1} .
- Guanidinium Bands: Strong N-H stretching at 3100–3400 cm^{-1} and C=N stretching at 1640–1670 cm^{-1} .
- Differentiation: The split of phosphate bands differs between mono- and di-basic salts due to symmetry changes (vs distortions).

Solubility Profile

Diguanidine phosphate is significantly more soluble in water than Guanidine Carbonate but precipitates readily in ethanol. This solubility differential is the basis for purification.

Safety & Handling

- Phosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Use nitrile gloves and face shield.
- Guanidine Carbonate: Irritant. Harmful if swallowed.
- Exothermic Reaction: The neutralization (Protocol A) is exothermic. Control addition rate to prevent thermal runaway or excessive foaming.[7]

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